5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-22(2)9-12-17(13(26)10-22)16(11-6-7-14(28-3)15(8-11)29-4)18-19(23-12)24-21(30-5)25-20(18)27/h6-8,16H,9-10H2,1-5H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONXEQMKKDQRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,4-Dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS Number: 537044-19-2) is a synthetic compound belonging to the pyrimidoquinoline class. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and anticancer research. This article aims to summarize the biological activity of this compound based on recent studies and findings.
- Molecular Formula : CHNOS
- Molecular Weight : 427.5 g/mol
- Structure : The compound features a pyrimidine ring fused with a quinoline structure, which is known for its pharmacological significance.
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. In a study evaluating various pyrimidoquinoline derivatives for antifungal activity against Candida species, it was found that the compound exhibited significant inhibitory effects. Specifically:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 1 to 4 μg/mL against C. dubliniensis, C. albicans, and C. tropicalis .
- Mechanism of Action : Molecular modeling studies indicated that the compound binds effectively to the CYP51 active site in fungal cells, which is crucial for ergosterol biosynthesis .
Anticancer Activity
The quinoline scaffold has been extensively studied for its anticancer potential. The presence of various functional groups on the quinoline ring significantly influences its biological activity:
- Mechanism : Quinoline derivatives are known to affect DNA synthesis and cell division. They may also modulate cytokine generation and free radical scavenging .
- Case Studies : Compounds similar to this derivative have shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction .
Research Findings and Case Studies
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex heterocyclic compound featuring a pyrimidoquinoline core structure, a dimethoxyphenyl substituent, and a methylsulfanyl group. The pyrimido[4,5-b]quinoline class of compounds has exhibited significant biological activities, making them of interest in medicinal chemistry.
Scientific Research Applications
The primary applications of 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lie in its potential for diverse interactions and applications, particularly as an antifungal agent .
- Antifungal Activity Research has demonstrated that derivatives of pyrimido[4,5-b]quinolone exhibit antifungal activity . For instance, 5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has shown inhibitory and fungicidal activities against tested yeasts .
- Synthesis Methods 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be synthesized through various methods, including ultrasound-assisted multicomponent reactions . These methods often involve reacting aminopyrimidinones, dimedone, and aromatic aldehydes in a one-pot process . Ultrasound irradiation has been shown to provide excellent product yields in less reaction time under mild conditions .
- Molecular Interactions Interaction studies have focused on the compound's binding affinity to biological targets, which is essential for understanding its mechanism of action and potential therapeutic uses.
- Heterocyclic Chemistry The compound is a pyrimido[4,5-b]quinoline derivative, which is synthesized from 6-aminopyrimidin-4-(thi)one derivatives . Pyrimido[4,5-b]quinolines are synthesized through a three-component, one-pot cyclocondensation, induced by conventional reflux or ultrasound heating methods .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, highlighting structural variations and their implications:
| Compound | Substituents | Molecular Weight | Key Spectral Data | Biological Activity/Notes | Reference |
|---|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl, 8,8-dimethyl, 2-(methylsulfanyl) | 453.5 (estimated) | IR: ~1705 cm⁻¹ (C=O), ~1660 cm⁻¹ (C=O); NMR: δ 3.7–3.8 (OCH₃), δ 2.1–2.5 (CH₃ groups) | Hypothesized kinase inhibition based on structural analogs | |
| 5-(2-Methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-...dione (CAS 537044-10-3) | 2-Methoxyphenyl (vs. 3,4-dimethoxyphenyl) | 397.5 | Molecular formula: C₂₁H₂₃N₃O₃S | Reduced polarity due to fewer methoxy groups; potential solubility differences | |
| 5-(4-Nitrophenyl)-2-(butan-2-ylsulfanyl)-...dione (CAS 631853-70-8) | 4-Nitrophenyl (electron-withdrawing), butan-2-ylsulfanyl (bulkier than methylsulfanyl) | 426.5 | Smiles: CCC(C)Sc1nc2c(c(=O)[nH]1)C(c1ccc(N+[O-])cc1)C1=C(CCCC1=O)N2 | Nitro group may enhance reactivity in electrophilic substitution or redox processes | |
| 5-(5-Methylfuran-2-yl)-2-(propylsulfanyl)-...dione (CAS 7062-30-8) | 5-Methylfuran-2-yl (heterocyclic), propylsulfanyl | 377.4 | InChI: GNZLCANYRUZGKN-UHFFFAOYSA-N | Furan ring introduces π-π stacking potential; propylsulfanyl increases lipophilicity | |
| 5-(4-Methylphenyl)-1,3-dimethyl-...dione (Compound 4e) | 4-Methylphenyl, 1,3-dimethyl | 335.4 | IR: 1706 cm⁻¹ (C=O); NMR: δ 2.27 (CH₃), δ 6.54–6.84 (Ar-H) | Demonstrated synthetic versatility under ultrasound catalysis |
Key Findings and Analysis
Structural and Electronic Effects
- Substituent Polarity: The 3,4-dimethoxyphenyl group in the target compound increases polarity compared to analogs with fewer methoxy (e.g., 2-methoxyphenyl in ) or non-polar groups (e.g., 4-methylphenyl in ). This may enhance solubility in polar solvents like ethanol or DMSO .
- Sulfur-Containing Groups : The methylsulfanyl moiety at position 2 differs from bulkier sulfanyl groups (e.g., butan-2-ylsulfanyl in ), which may alter binding kinetics in enzymatic pockets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of pyrimidoquinoline derivatives like 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione?
- Answer: The synthesis typically involves multi-component reactions (MCRs) and cyclocondensation strategies. Key steps include:
- Step 1: Formation of the pyrimidine ring via cyclocondensation of amidines or thioureas with α,β-unsaturated ketones under acidic or basic conditions .
- Step 2: Introduction of substituents (e.g., 3,4-dimethoxyphenyl, methylsulfanyl) through nucleophilic substitution or coupling reactions. For example, the methylsulfanyl group may be introduced via thiol-ene click chemistry .
- Step 3: Purification via column chromatography or recrystallization using ethanol or DMF .
- Optimization: Ultrasound-assisted reactions or microwave irradiation can enhance yields (e.g., 15–20% improvement in reaction efficiency) .
Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?
- Answer: A combination of techniques is used:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon connectivity. For example, methylsulfanyl groups show signals at δ 2.1–2.5 ppm (H) and δ 12–15 ppm (C) .
- IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O) appear at 1700–1750 cm, and thioether (C-S) at 600–700 cm .
- X-ray Crystallography: Resolves stereochemistry and crystal packing. A related compound (8,8-dimethyl-5-(4-methylphenyl)-dihydropyrimidoquinoline) showed triclinic symmetry (space group P1) with unit cell parameters Å, Å .
Advanced Research Questions
Q. How do substituents like the 3,4-dimethoxyphenyl group influence the compound’s reactivity and biological activity?
- Answer: Substituents modulate electronic and steric properties:
- Electron-Donating Groups (e.g., methoxy): Enhance solubility and π-π stacking with biological targets. The 3,4-dimethoxyphenyl group increases lipophilicity (logP ≈ 3.5), improving membrane permeability .
- Methylsulfanyl Group: Acts as a hydrogen bond acceptor, enhancing binding to enzymes like kinases or cytochrome P450. Comparative studies show a 2–3-fold increase in inhibitory activity compared to non-sulfurated analogs .
- Table: Substituent Effects on Activity
| Substituent | Biological Activity (IC) | LogP |
|---|---|---|
| 4-Fluorophenyl | 12 μM (Anticancer) | 2.8 |
| 3,4-Dimethoxyphenyl | 8 μM (Anticancer) | 3.5 |
Q. What experimental strategies address low solubility in aqueous media during biological assays?
- Answer: Common approaches include:
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based encapsulation to maintain compound stability .
- Pro-drug Design: Introduce hydrophilic moieties (e.g., phosphate esters) that hydrolyze in vivo .
- Structural Modifications: Replace hydrophobic groups (e.g., methyl with hydroxyl) to enhance polarity. For example, replacing 8,8-dimethyl with 8-hydroxy improves aqueous solubility by 40% .
Q. How can density functional theory (DFT) elucidate the electronic properties and reaction mechanisms of this compound?
- Answer: DFT calculations provide insights into:
- Frontier Molecular Orbitals (FMOs): Predict reactive sites. HOMO-LUMO gaps (~3.5 eV) correlate with stability against oxidation .
- Reaction Pathways: Simulate intermediates in cyclocondensation reactions. For example, activation energies for pyrimidine ring formation are ~25 kcal/mol under solvent-free conditions .
- Non-Covalent Interactions: AIM (Atoms in Molecules) analysis identifies hydrogen bonds and van der Waals interactions critical for protein binding .
Q. What methodologies resolve discrepancies in spectroscopic data during structural characterization?
- Answer: Contradictions arise from tautomerism or dynamic stereochemistry. Solutions include:
- Variable Temperature NMR: Resolves tautomeric equilibria (e.g., keto-enol forms) by cooling to −40°C .
- 2D NMR Techniques: HSQC and NOESY distinguish overlapping signals. For example, NOESY correlations confirmed the axial orientation of the 8,8-dimethyl group in a related compound .
- Crystallographic Validation: Single-crystal X-ray structures resolve ambiguities in regiochemistry .
Methodological Challenges in Experimental Design
Q. How can researchers optimize reaction yields when introducing bulky substituents (e.g., 3,4-dimethoxyphenyl)?
- Answer: Strategies include:
- Catalyst Screening: Lewis acid-surfactant combined catalysts (e.g., Fe(DS)) improve steric accessibility under ultrasound, achieving yields up to 85% .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .
- Stepwise Functionalization: Introduce bulky groups early in the synthesis to avoid steric hindrance in later steps .
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action against cancer targets?
- Answer: Key assays include:
- Kinase Inhibition Assays: Use ADP-Glo™ to measure ATP consumption by kinases (e.g., EGFR, BRAF) .
- Apoptosis Detection: Annexin V/PI staining coupled with flow cytometry quantifies cell death pathways .
- Molecular Docking: AutoDock Vina predicts binding modes to receptors (e.g., docking scores ≤ −9.0 kcal/mol suggest strong binding to topoisomerase II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
